molecular formula C18H32BNO4 B1522441 tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1005397-65-8

tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B1522441
CAS No.: 1005397-65-8
M. Wt: 337.3 g/mol
InChI Key: AIOICASRSMDUDR-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C18H32BNO4 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 1005397-65-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C18H32BNO4
  • Molecular Weight : 337.26 g/mol
  • Structure : The compound features a dihydropyridine core substituted with a tert-butyl group and a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are attributed to the ability of the dioxaborolane group to stabilize free radicals and reactive oxygen species (ROS) .
  • Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer activity. Dihydropyridine derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. For example, dihydropyridine derivatives are known to modulate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Study on Dihydropyridine Derivatives : A study published in the Journal of Medicinal Chemistry explored a range of dihydropyridine derivatives and their effects on cancer cell lines. The results indicated that certain substitutions on the dihydropyridine core significantly enhanced cytotoxicity against breast and prostate cancer cells .
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity of various tert-butyl substituted compounds. The findings demonstrated that these compounds could effectively scavenge free radicals and reduce oxidative stress in vitro .

Data Table

PropertyValue
Molecular FormulaC18H32BNO4
Molecular Weight337.26 g/mol
Antioxidant ActivitySignificant (IC50 values reported)
Anticancer ActivityInduces apoptosis in cancer cells
Enzyme InhibitionModulates AMPK activity

Research Findings

Recent findings suggest that modifications to the dioxaborolane moiety can lead to enhanced biological activity. For instance:

  • Synthesis and Evaluation : A recent synthesis of similar compounds demonstrated that variations in substituents on the dioxaborolane significantly affected their biological profiles, including improved enzyme inhibition and antioxidant properties .
  • Mechanistic Insights : Mechanistic studies have indicated that these compounds may interact with cellular signaling pathways involved in cancer progression and metabolic regulation .

Properties

IUPAC Name

tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32BNO4/c1-12-10-14(19-23-17(6,7)18(8,9)24-19)11-13(2)20(12)15(21)22-16(3,4)5/h10,12-13H,11H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOICASRSMDUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C(C2)C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678318
Record name tert-Butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005397-65-8
Record name tert-Butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 3
tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 4
tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

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